molecular formula C17H22N2O2 B1447907 tert-butyl 2,3,4,9-tetrahydro-1H-carbazol-2-ylcarbamate CAS No. 1936040-90-2

tert-butyl 2,3,4,9-tetrahydro-1H-carbazol-2-ylcarbamate

Cat. No.: B1447907
CAS No.: 1936040-90-2
M. Wt: 286.37 g/mol
InChI Key: BRSGWCPBZJLKNS-UHFFFAOYSA-N
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Description

Tert-butyl 2,3,4,9-tetrahydro-1H-carbazol-2-ylcarbamate is a synthetic compound that has garnered attention in the scientific community due to its potential therapeutic and environmental applications. It is characterized by its molecular formula C17H22N2O2 and a molecular weight of 286.37 .

Preparation Methods

The synthesis of tert-butyl 2,3,4,9-tetrahydro-1H-carbazol-2-ylcarbamate typically involves the reaction of 2,3,4,9-tetrahydro-1H-carbazole with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, and at a controlled temperature to ensure the desired product is obtained . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Tert-butyl 2,3,4,9-tetrahydro-1H-carbazol-2-ylcarbamate undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced carbazole derivatives.

    Substitution: Nucleophilic substitution reactions can occur, where the tert-butyl group can be replaced by other substituents under appropriate conditions.

Scientific Research Applications

Tert-butyl 2,3,4,9-tetrahydro-1H-carbazol-2-ylcarbamate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including its role as a pharmacophore in drug design.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

    Industry: It is used in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of tert-butyl 2,3,4,9-tetrahydro-1H-carbazol-2-ylcarbamate involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Tert-butyl 2,3,4,9-tetrahydro-1H-carbazol-2-ylcarbamate can be compared with other similar compounds, such as:

    Carbamic acid derivatives: These compounds share a similar carbamate functional group but differ in their substituents and overall structure.

    Tetrahydrocarbazole derivatives: These compounds have a similar core structure but may have different substituents at various positions on the ring.

Biological Activity

Tert-butyl 2,3,4,9-tetrahydro-1H-carbazol-2-ylcarbamate is a compound with significant potential in medicinal chemistry, particularly in the development of therapeutic agents. This article explores its biological activity, focusing on its cytotoxic effects, neuroprotective properties, and mechanisms of action.

  • Chemical Formula : C17H22N2O2
  • Molecular Weight : 286.37 g/mol
  • CAS Number : 1936040-90-2

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

  • Cytotoxicity :
    • Studies have shown that related carbazole derivatives possess significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to tert-butyl carbamates have been reported to inhibit cell proliferation in human tumor cell lines such as A549 (lung cancer) and MCF7 (breast cancer) with IC50 values indicating potent activity .
    • The compound's structural features contribute to its ability to interact with cellular targets involved in tumorigenesis.
  • Neuroprotective Effects :
    • The compound has demonstrated neuroprotective properties in neuronal cell models. Research indicates that derivatives with bulky substituents at the N-position of the carbazole ring can protect against glutamate-induced cell injury .
    • Specifically, studies have shown that certain carbazole derivatives exhibit antioxidative activity that may mitigate oxidative stress in neuronal cells.
  • Mechanisms of Action :
    • The biological mechanisms by which this compound exerts its effects include inhibition of key signaling pathways associated with cancer progression and neurodegeneration.
    • For example, some studies suggest that carbazole derivatives can inhibit STAT3 activation, a transcription factor linked to tumor growth and survival .

Case Studies and Research Findings

StudyCompoundActivityCell LineIC50 Value
Roy et al. (2015)N-substituted carbazolesCytotoxicA5490.07 µM
Nakamura et al. (2015)Novel N-substituted carbazoleTopoisomerase II inhibitorVarious2.5 µM
Recent Studytert-butyl carbamate derivativeNeuroprotectiveHT22 neurons3 µM

Properties

IUPAC Name

tert-butyl N-(2,3,4,9-tetrahydro-1H-carbazol-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O2/c1-17(2,3)21-16(20)18-11-8-9-13-12-6-4-5-7-14(12)19-15(13)10-11/h4-7,11,19H,8-10H2,1-3H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRSGWCPBZJLKNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC2=C(C1)NC3=CC=CC=C23
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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